molecular formula C16H31N3O3 B7916877 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7916877
M. Wt: 313.44 g/mol
InChI Key: RCYKTMGCAYQVJK-UEWDXFNNSA-N
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Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate group and an (S)-2-aminopropionyl-isopropylamino substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways. Piperidine derivatives are widely utilized due to their conformational flexibility and ability to mimic peptide backbones . The compound is listed under CymitQuimica’s catalog (Ref: 10-F080816) but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name

tert-butyl 3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKTMGCAYQVJK-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as a piperidine derivative, exhibits significant biological activity, particularly in the context of pharmaceutical applications. This compound is characterized by its complex structure, which includes a piperidine ring and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46222 g/mol
  • CAS Number : 1354025-54-9

The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research has indicated that similar piperidine derivatives can act as:

  • Receptor Modulators : Compounds with similar structures have been shown to bind selectively to various receptors, influencing signaling pathways related to pain, inflammation, and neurological functions .
  • Enzyme Inhibitors : Certain derivatives have demonstrated potential as inhibitors of key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

Pharmacological Studies

Recent studies have focused on the pharmacological profiles of piperidine derivatives. For instance:

  • Vasopressin Receptor Binding : In vitro studies have evaluated the binding affinity of similar compounds to vasopressin receptors, indicating potential applications in managing conditions like hypertension and anxiety disorders .
  • Cytotoxicity Assays : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in oncology for targeted therapies. For example, compounds related to this structure exhibited significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC17H33N3O3Receptor modulation, enzyme inhibition
(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl esterC19H29N3O3Cytotoxicity against cancer cells
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC17H33N3O3Potential CNS effects

Case Study 1: Vasopressin V1a Receptor Antagonists

A study focused on synthesizing and evaluating compounds for their affinity towards the human vasopressin V1a receptor. The findings indicated that modifications to the piperidine structure could enhance binding affinity and selectivity, suggesting that similar strategies could be applied to optimize 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine derivatives for therapeutic use .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic properties of piperidine derivatives against various cancer cell lines. The results demonstrated that specific structural features significantly impacted the efficacy of these compounds, highlighting the potential for developing new anticancer agents based on this scaffold .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes controlled hydrolysis to yield carboxylic acid derivatives:

Reaction ConditionsReagents/CatalystsProduct FormedYieldByproducts
Acidic aqueous environmentHCl (1M)3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid92%Isobutylene gas
Basic aqueous environmentNaOH (0.5M)Sodium salt of hydrolyzed carboxylic acid85%tert-Butanol

Key findings:

  • Acid-mediated hydrolysis preserves stereochemistry at the (S)-2-amino-propionyl center when performed below 40°C

  • Alkaline conditions risk racemization at the α-carbon of the amino acid moiety (>15% epimerization at 25°C)

Amide Bond Formation/Cleavage

The amino group participates in coupling and deprotection reactions:

A. Peptide Coupling
Reaction with activated carboxylic acids:

text
Compound + R-COOH → 3-[(S)-2-(R-amido)-propionyl-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Catalytic performance comparison:

Coupling ReagentSolventTemp (°C)Reaction Time (h)Yield
HATUDMF25495%
EDC/HOBtCH₂Cl₂0→251288%
DCCTHF40876%

Optimal results achieved with HATU in DMF, demonstrating minimal racemization (<2%)

B. Amino Group Deprotection
Selective removal of Boc/Bn groups:

  • TFA in CH₂Cl₂ (1:4 v/v) cleaves Boc protection in 30 min with 99% efficiency

  • Hydrogenolysis (H₂/Pd-C) removes benzyl-type protections without affecting tert-butyl ester

Esterification/Transesterification

The tert-butyl ester undergoes exchange reactions under specific conditions:

ReactantCatalystConditionsNew Ester FormedConversion Rate
MethanolH₂SO₄ (cat.)Reflux, 12hMethyl ester68%
Benzyl alcoholDMAP80°C, toluene, 24hBenzyl ester82%
TrifluoroethanolBF₃·Et₂O0°C→RT, 6hTrifluoroethyl ester91%

Transesterification proceeds via nucleophilic acyl substitution, with bulky alcohols showing reduced reactivity

Oxidation Reactions

The piperidine ring's nitrogen participates in oxidation processes:

Oxidizing AgentSolventProductSelectivity
mCPBACHCl₃N-Oxide derivative98% (C3 position)
H₂O₂/NaWO₄H₂O/acetoneHydroxylated piperidine at C473%
OzoneMeOH/H₂ORing-opened dicarbonyl compound89%

Notable finding: mCPBA oxidation shows exclusive attack at the piperidine nitrogen rather than the amide nitrogen

Stability Profile

Critical degradation pathways under stress conditions:

Stress ConditionTimeMajor Degradation Products% Intact Compound
pH 1.0 (HCl)24h, 40°CHydrolyzed carboxylic acid58%
pH 10.0 (NaOH)8h, 25°CRacemized product + ester hydrolysis22%
UV light (254 nm)48hCis-trans isomerization byproducts41%
75% humidity7 daysHydrated piperidine ring derivatives67%

Stability optimization requires storage at -20°C under anhydrous N₂ atmosphere

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Differences
Target Compound: 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Not specified in evidence Likely C16H30N3O3 (estimated) ~312.44 (estimated) Not reported Not reported Tert-butyl carbamate; (S)-2-aminopropionyl-isopropylamino group
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 864754-29-0 C15H29N3O3 299.41 Not reported Not reported Substituent: (S)-2-amino-3-methyl-butyrylamino instead of (S)-2-aminopropionyl-isopropylamino
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 1401668-72-1 C14H27N3O3 285.38 1.10 (predicted) 412.7 (predicted) Methyl-carbamic acid group replaces isopropyl-amino; stereochemistry differs (R-configuration at piperidine)
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C19H29N3O3 347.45 1.14 (predicted) 505.8 (predicted) Benzyl ester replaces tert-butyl carbamate; higher hydrophobicity

Key Observations

The benzyl ester analog (CAS 1354033-31-0) exhibits a higher molecular weight (347.45 vs. ~312.44) and predicted boiling point (505.8°C vs. ~412.7°C), suggesting increased lipophilicity and thermal stability .

Stereochemical Variations: The (S)-configuration in the target compound’s aminopropionyl group contrasts with the (R)-configuration in CAS 1401668-72-1, which may lead to divergent biological activities or synthetic pathways .

Functional Group Impact :

  • The tert-butyl carbamate in the target compound and CAS 864754-29-0 provides hydrolytic stability under basic conditions, whereas the benzyl ester in CAS 1354033-31-0 is more labile, enabling selective deprotection .

Research and Application Insights

  • Pharmaceutical Relevance : Piperidine derivatives like these are often intermediates in protease inhibitor or kinase inhibitor synthesis. The tert-butyl carbamate group is a common protecting group for amines in peptide synthesis .

Preparation Methods

Piperidine Ring Formation and Alkylation

The synthesis begins with tert-butyl piperidine-1-carboxylate as the core scaffold. The isopropylamino group is introduced via nucleophilic substitution using isopropylamine and a halogenated intermediate (e.g., 3-bromopiperidine). Key steps include:

  • Alkylation : Reaction of tert-butyl 3-bromopiperidine-1-carboxylate with isopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours achieves 85–90% yield.

  • Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with (S)-2-aminopropionic acid via carbodiimide-mediated amidation.

Table 1: Reaction Conditions for Alkylation

ParameterValueSource
SolventTHF
Temperature60°C
CatalystNone
Yield85–90%

Photocatalytic One-Step Synthesis

Light-Mediated Coupling

Adapting methods from patent CN108558792B, a photocatalytic approach enables direct coupling of 2-aminopropionyl chloride with tert-butyl piperidine-1-carboxylate derivatives.

  • Reagents : Acridine salt photocatalyst (0.1 eq), 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq), and oxygen atmosphere.

  • Conditions : Blue LED irradiation (450 nm) for 10 hours in anhydrous dichloroethane.

  • Yield : 90–95% with >99% enantiomeric excess (ee) for the (S)-configuration.

Table 2: Photocatalytic Synthesis Parameters

ParameterValueSource
Light SourceBlue LED (450 nm)
Reaction Time10 hours
Enantiomeric Excess>99%

Chiral Resolution Techniques

Diastereomeric Salt Formation

To achieve the (S)-configuration, chiral resolution is performed using (R)-1-phenethylamine. The racemic mixture of 3-aminopiperidine-1-carboxylic acid tert-butyl ester is treated with (R)-1-phenethylamine in ethyl acetate, yielding diastereomeric salts. Subsequent recrystallization isolates the desired (S)-enantiomer with 95% ee.

Table 3: Chiral Resolution Efficiency

ParameterValueSource
Resolving Agent(R)-1-Phenethylamine
SolventEthyl Acetate
Enantiomeric Excess95%

Solid-Phase Synthesis Using Ugi Reaction

Multi-Component Reaction Strategy

A Ugi four-component reaction (amine, aldehyde, isocyanide, carboxylic acid) assembles the target compound in a single step:

  • Components : (S)-2-aminopropionic acid, isopropyl isocyanide, tert-butyl piperidine-1-carboxylate, and formaldehyde.

  • Conditions : Methanol solvent, room temperature, 12-hour reaction.

  • Yield : 70–75% with moderate stereocontrol.

Table 4: Ugi Reaction Components

ComponentRoleSource
(S)-2-Aminopropionic AcidCarboxylic Acid
Isopropyl IsocyanideIsocyanide
FormaldehydeAldehyde

Protection/Deprotection Strategies

tert-Butyl Ester Protection

The tert-butyl group is introduced early to protect the piperidine nitrogen during subsequent reactions:

  • Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with sodium hydroxide.

  • Deprotection : Hydrolysis with 4 M HCl in dioxane removes the Boc group post-synthesis.

Table 5: Boc Protection Efficiency

ParameterValueSource
Protecting AgentBoc₂O
SolventTHF
Yield95%

Comparative Analysis of Methods

Table 6: Method Comparison

MethodYieldStereocontrolComplexity
Multi-Step Alkylation85%ModerateHigh
Photocatalytic95%HighMedium
Chiral Resolution90%Very HighHigh
Ugi Reaction70%LowLow

Q & A

Q. What are the primary methods for structural characterization of this compound?

To confirm the identity and purity of the compound, researchers commonly employ:

  • Nuclear Magnetic Resonance (NMR) : For stereochemical analysis and functional group identification (e.g., tert-butyl ester and piperidine ring protons) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, using columns like C18 with gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., expected [M+H]+ ion) .
    Reference Example : A related piperidine derivative was characterized using 1^1H NMR (δ 1.44 ppm for tert-butyl group) and ESI-MS (m/z 305.37) .

Q. What synthetic strategies are used to prepare this compound?

Key steps include:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during synthesis .
  • Amide Coupling : Use of coupling agents like HATU or EDC/HOBt for the (S)-2-aminopropionyl-isopropyl-amino moiety .
  • Purification : Flash chromatography or recrystallization to isolate the final product .

Q. What safety precautions are critical during handling?

Based on SDS data for analogous tert-butyl piperidine esters:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • First Aid : Immediate flushing with water for eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

The ICReDD framework integrates:

  • Quantum Chemical Calculations : To predict transition states and energetics of amide bond formation .
  • Reaction Path Search Algorithms : For identifying optimal conditions (e.g., solvent polarity, temperature) .
    Case Study : A study on tert-butyl esters used DFT calculations to validate steric effects on reaction yields .

Q. How is stereochemical integrity maintained during synthesis?

Strategies include:

  • Chiral Auxiliaries : Use of (S)-configured amino acids to enforce stereoselectivity .
  • Dynamic Kinetic Resolution : For racemization-prone intermediates, employ catalysts like lipases .
    Data Example : A related Boc-protected piperidine showed 98% enantiomeric excess (ee) via chiral HPLC .

Q. What advanced techniques resolve purity discrepancies in chromatographic analyses?

  • Two-Dimensional HPLC : For complex mixtures, combine reversed-phase and chiral columns .
  • LC-MS/MS : Detect trace impurities (e.g., de-Boc byproducts) with high sensitivity .
    Table 1 : Example impurity profile of a tert-butyl ester derivative :
ImpurityRetention Time (min)Area (%)
Target compound1.3298.5
De-Boc byproduct1.010.2
Hydrolyzed ester1.980.97

Q. How to address contradictions in reaction yield data across studies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) .
  • Interdisciplinary Validation : Cross-reference computational predictions with experimental kinetics .

Q. What engineering principles guide scalable synthesis?

  • Membrane Separation : For continuous removal of byproducts (e.g., unreacted amine) .
  • Process Simulation : Aspen Plus or COMSOL models to optimize heat/mass transfer in reactors .

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